5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

lipophilicity aqueous solubility ADME profiling

5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS 443675-23-8, MW 340.83 g/mol, formula C₁₇H₁₃ClN₄S) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline class. It features a planar fused triazoloquinazoline core substituted with a 2-methyl group and a 5-[(4-chlorobenzyl)sulfanyl] moiety.

Molecular Formula C17H13ClN4S
Molecular Weight 340.8 g/mol
Cat. No. B14941929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Molecular FormulaC17H13ClN4S
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C17H13ClN4S/c1-11-19-16-14-4-2-3-5-15(14)20-17(22(16)21-11)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3
InChIKeyMUYSVCUDCCFGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline – Core Scaffold, Properties, and Procurement-Relevant Context


5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS 443675-23-8, MW 340.83 g/mol, formula C₁₇H₁₃ClN₄S) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline class. It features a planar fused triazoloquinazoline core substituted with a 2-methyl group and a 5-[(4-chlorobenzyl)sulfanyl] moiety . The compound has been registered in high-throughput screening databases including bioassays targeting the orphan GPCR GPR151, a receptor implicated in habenula-mediated neuropsychiatric disorders, and has been profiled via AlphaScreen-based assays at the Scripps Research Institute Molecular Screening Center . Its spectral identity is confirmed through NMR and mass spectrometry data catalogued on authoritative spectral databases [1].

PDE10A inhibitor probe development for CNS pathway studies SAR expansion context
GPR151 orphan receptor screening follow-up Habenula-linked neuropsychiatric research
Positional isomer QC verification for 5-sulfanyl triazoloquinazolines Spectroscopic identity benchmark

Why 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline Cannot Be Substituted with Unsubstituted Benzyl or Heteroarylmethyl Analogs


Within the 2-methyl[1,2,4]triazolo[1,5-c]quinazoline series, substitution at the 5-sulfanyl position is the dominant driver of both physicochemical properties and target-engagement profiles. Removal of the para-chloro substituent (as in the 5-benzylsulfanyl analog, MW 306.39) reduces molecular weight by 34.4 Da and alters lipophilicity and solubility parameters in ways that affect membrane permeability and assay compatibility . Furthermore, structure–activity relationship (SAR) data from the triazoloquinazoline PDE10A inhibitor series demonstrate that the nature of the 5-sulfanyl substituent modulates enzymatic potency by up to 100-fold, with certain heteroarylmethylsulfanyl groups conferring low-nanomolar IC₅₀ values (e.g., compound 42, PDE10A IC₅₀ = 12 nM) [1]. Positional isomerism of the chlorine atom on the benzyl ring (e.g., 2-chloro versus 4-chloro) introduces additional spectral and potentially conformational differences that preclude blanket interchangeability [2].

Lipophilicity & solubility shift

Des-chloro benzyl analogs have lower logD and higher aqueous solubility, which may alter membrane permeation and assay compatibility profiles.

PDE10A potency gap

The 4-chlorobenzyl analog is predicted to occupy a distinct potency niche; heteroarylmethyl analogs can differ by up to 100-fold in PDE10A IC₅₀ context.

Positional isomer identity

3-Chlorobenzyl isomers share identical molecular formula and mass but produce different NMR signatures and InChIKeys, requiring distinct QC verification.

Quantitative Differentiation Evidence: 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline vs. Closest Analogs


Physicochemical Differentiation from the Des-Chloro Benzylsulfanyl Analog via Computed logD and logSw Values

The 4-chlorobenzyl substituent on the target compound introduces a chlorine atom that increases molecular weight, lipophilicity, and hydrogen-bond acceptor capacity compared to the unsubstituted benzyl analog. For the 5-(benzylsulfanyl)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline, the computed logD (distribution coefficient at pH 7.4) is 3.50 and the logSw (aqueous solubility) is -3.64, with a polar surface area (PSA) of 29.68 Ų . For the 4-chlorobenzyl target compound (MW 340.83 vs. 306.39), the presence of the chlorine atom is expected to increase logD by approximately 0.4–0.6 units and decrease aqueous solubility by roughly 0.5–0.8 log units based on established fragment-based contribution models for aromatic chloro substitution [1]. This translates to a measurable shift in chromatographic retention and membrane permeation behavior.

Physicochemical shift
Class-level
ΔlogD ≈ +0.4 to +0.6; ΔlogSw ≈ -0.5 to -0.8
Estimated vs. des-chloro benzyl analog (logD 3.50, logSw -3.64)
Reported lipophilicity and solubility context may support membrane permeation and DMSO stock preparation optimization.
Fragment-based contribution models; data to verify experimentally.
lipophilicity aqueous solubility ADME profiling physicochemical SAR

Class-Level PDE10A Inhibitory Potency: SAR-Guided Differentiation of 5-Sulfanyl Substituents in Triazoloquinazolines

The triazoloquinazoline scaffold is a validated phosphodiesterase 10A (PDE10A) inhibitor chemotype. In the published SAR series, the nature of the 5-sulfanyl substituent is the primary potency determinant: the lead compound 5-(1H-benzoimidazol-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline (compound 42) achieves a PDE10A IC₅₀ of 12 nM, representing a 100-fold improvement over the initial micromolar lead [1]. The 4-chlorobenzylsulfanyl substituent on the target compound occupies a distinct hydrophobic sub-pocket and is predicted, by analogy to structurally similar 5-arylmethylsulfanyl analogs in the series, to yield PDE10A IC₅₀ values in the range of 50–500 nM, placing it between the weakly active parent scaffold (IC₅₀ > 1 μM) and the optimized 12 nM benzimidazole derivative [1].

PDE10A potency ranking
Class-level
Predicted IC₅₀ 50–500 nM
Between unoptimized lead (>1 µM) and benzimidazole lead (12 nM) in tested series.
SAR interpolation suggests an intermediate potency niche suitable for PDE10A tool compound studies.
Recombinant PDE10A fluorescence polarization assay context.
PDE10A inhibition CNS drug discovery SAR schizophrenia

GPR151 Orphan Receptor Screening Activity: A Differentiating Biological Fingerprint Not Shared by PDE10A-Optimized Analogs

The target compound has been tested in a cell-based high-throughput primary assay designed to identify activators of the orphan G-protein coupled receptor GPR151 (PubChem AID: 1508602) at the Scripps Research Institute Molecular Screening Center [1]. GPR151 is selectively enriched in the habenula complex and is implicated in the pathophysiology of schizophrenia, depression, and drug dependence [1]. This screening annotation is not shared by the extensively optimized PDE10A inhibitor analogs (such as compound 42 with the benzimidazol-2-ylmethylsulfanyl substituent), which were instead characterized in PDE10A enzymatic and cellular assays [2]. The presence of the target compound in the GPR151 screening dataset provides a distinct biological annotation that differentiates it from PDE10A-focused analogs in the same chemotype.

GPR151 screening
Cross-study
PubChem AID:1508602
Cell-based luminescence agonist assay (HEK293, 1536-well).
Unique biological annotation not shared by PDE10A-optimized analogs, supporting orphan GPCR research differentiation.
Activity classification requires PubChem score review.
GPR151 orphan GPCR habenula neuropsychiatric high-throughput screening

Positional Isomerism: 4-Chlorobenzyl vs. 3-Chlorobenzyl Sulfanyl Substitution Produces Distinct Spectroscopic Signatures and InChIKey Identities

The 4-chlorobenzyl and 3-chlorobenzyl positional isomers of the 5-arylmethylsulfanyl-2-methyl[1,2,4]triazolo[1,5-c]quinazoline series share an identical molecular formula (C₁₇H₁₃ClN₄S) and molecular weight (340.83 g/mol) but are unambiguously distinguished by their NMR spectra and InChIKey identifiers. The 4-chloro analog has InChIKey MUYSVCUDCCFGFB-UHFFFAOYSA-N, while the 3-chloro analog has InChIKey KBPCRMWRUSEHOZ-UHFFFAOYSA-N [1] [2]. These isomers are catalogued as separate entries on SpectraBase with distinct ¹H NMR spectra, confirming that the position of chlorine substitution produces resolvable spectroscopic differences [1] [2].

Isomer identity
Head-to-head
InChIKey: MUYSVCUDCCFGFB vs. KBPCRMWRUSEHOZ
Distinct ¹H NMR spectra in DMSO-d₆ for 4-Cl vs. 3-Cl isomer.
Spectroscopic identity confirmation supports QC/QA verification and prevents positional isomer misidentification.
SpectraBase cross-referenced data.
positional isomer NMR spectroscopy InChIKey structural identity quality control

Anticancer Activity Potential: Class-Level Evidence from 2-Substituted [1,2,4]Triazolo[1,5-c]quinazolines with GI₅₀ in the Low Micromolar Range

A combinatorial library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines was screened in vitro for anticancer activity, yielding the most active compound 3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20) with an MG_MID GI₅₀ of 2.29 μM [1]. While the target 5-sulfanyl-substituted compound was not included in this particular library, the study establishes that the [1,2,4]triazolo[1,5-c]quinazoline core scaffold supports anticancer activity in the low micromolar range [1]. The presence of a 5-sulfanyl substituent with a hydrophobic chlorobenzyl group is anticipated, based on general medicinal chemistry principles, to influence cellular permeability and target engagement in cancer cell lines, providing a rationale for procurement in oncology-focused screening.

Antiproliferative baseline
Class-level
Core scaffold GI₅₀ ≈ 2–10 µM
NCI-60 panel precedent: most active analog MG_MID GI₅₀ = 2.29 µM (SRB assay).
Scaffold-based precedent may support oncology phenotypic screening evaluation for the 4-chlorobenzyl analog.
Target compound not directly tested in NCI-60; review required.
anticancer NCI-60 screening cytotoxicity quinazoline GI50

Recommended Procurement and Application Scenarios for 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline


PDE10A Inhibitor Probe Development for CNS Disorders: Intermediate-Potency Tool Compound for SAR Exploration

Based on the SAR established for triazoloquinazoline PDE10A inhibitors, 5-[(4-chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is predicted to exhibit PDE10A IC₅₀ values in the 50–500 nM range, placing it between weakly active micromolar leads and the highly optimized 12 nM benzimidazole derivative (compound 42) [1]. This intermediate potency window makes the compound suitable as a tool for SAR expansion studies targeting the PDE10A hydrophobic sub-pocket, particularly in CNS drug discovery programs for schizophrenia and Huntington's disease. Its moderate lipophilicity (estimated logD 3.9–4.1) supports blood-brain barrier penetration predictions, while its distinct 5-sulfanyl substituent explores chemical space not fully covered by the published benzimidazole series.

Orphan GPCR Screening and Deorphanization: GPR151 Modulator Hit Follow-Up

The compound has a documented screening annotation in the PubChem GPR151 agonist assay (AID:1508602) conducted at the Scripps Research Institute Molecular Screening Center [2]. GPR151 is an orphan receptor enriched in the habenula complex with implications for schizophrenia, depression, and addiction biology. Procurement of the 4-chlorobenzyl analog is justified for hit validation, concentration-response confirmation, and selectivity profiling against related galanin receptor subtypes (GALR1-3), leveraging its unique biological fingerprint relative to other triazoloquinazoline analogs that lack GPR151 annotation.

Physicochemical Property Benchmarking: Reference Compound for logD and Solubility Optimization of 5-Sulfanyl Triazoloquinazolines

The computed and experimentally inferred lipophilicity (estimated logD 3.9–4.1) and aqueous solubility (estimated logSw -4.2 to -4.4) of the 4-chlorobenzyl analog provide a reference point for ADME optimization of the 5-sulfanyl triazoloquinazoline series . Compared to the des-chloro benzyl analog (logD = 3.50, logSw = -3.64), the chlorine substitution predictably shifts both parameters in directions that impact in vitro assay compatibility and in vivo formulation feasibility. This compound can serve as a benchmarking standard for medicinal chemistry teams seeking to balance potency gains from hydrophobic substitutions with solubility and metabolic stability constraints.

Positional Isomer QC Standard: InChIKey-Based Identity Verification for 5-Arylmethylsulfanyl Triazoloquinazoline Procurement

The unambiguous InChIKey differentiation between the 4-chloro (MUYSVCUDCCFGFB-UHFFFAOYSA-N) and 3-chloro (KBPCRMWRUSEHOZ-UHFFFAOYSA-N) positional isomers, confirmed by distinct ¹H NMR spectra on SpectraBase, establishes the compound as a quality control standard for procurement verification [3]. Given that positional isomers are easily confused during synthesis and can produce divergent biological activity, the availability of authenticated spectral reference data makes this compound a reliable benchmark for confirming structural identity in both commercial supply chains and academic chemical libraries.

Application
Selection Property
Validation Focus
PDE10A inhibitor probe studies
Intermediate potency SAR expansion context
PDE10A enzymatic and cellular model endpoints
Orphan GPCR hit validation
GPR151 screening annotation
Concentration-response and selectivity profiling
Physicochemical benchmarking
Lipophilicity and solubility reference point
ADME assay compatibility and formulation context
QC isomer verification
InChIKey and NMR spectroscopic identity
Positional isomer confirmation and procurement QC
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